2-methylene-4-oxo-4-phenylbutanoic acid
Overview
Description
2-Methylene-4-oxo-4-phenylbutanoic acid is an organic compound with the molecular formula C11H10O3. It is a derivative of butanoic acid, characterized by the presence of a methylene group and a phenyl group attached to the butanoic acid backbone. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 2-methylene-4-oxo-4-phenylbutanoic acid typically involves multi-step reactions. One common synthetic route includes the following steps :
Step 1: Potassium carbonate in acetone is used to heat the starting materials for 4 hours, yielding an intermediate product.
Step 2: The intermediate is then treated with hydrazine hydrate and sodium acetate in methanol, followed by heating for 8 hours to obtain the final product.
Industrial production methods may vary, but they generally follow similar multi-step synthetic routes, ensuring high purity and yield through rigorous quality control measures.
Chemical Reactions Analysis
2-Methylene-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in aqueous acetic acid medium.
Reduction: Hydrogenation reactions using palladium on activated charcoal in methanol are common.
Substitution: The compound can participate in substitution reactions, often involving triethylamine and diethyl ether.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Methylene-4-oxo-4-phenylbutanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylene-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved often include oxidative stress responses and metabolic regulation .
Comparison with Similar Compounds
2-Methylene-4-oxo-4-phenylbutanoic acid can be compared with similar compounds such as 2-methyl-4-oxo-4-phenylbutanoic acid . While both compounds share a similar backbone, the presence of the methylene group in this compound imparts unique reactivity and properties. Other similar compounds include:
These compounds differ in their functional groups and overall reactivity, making this compound a distinct and valuable compound in various applications.
Properties
IUPAC Name |
2-methylidene-4-oxo-4-phenylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-8(11(13)14)7-10(12)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDYOAKQTRLNIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)C1=CC=CC=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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